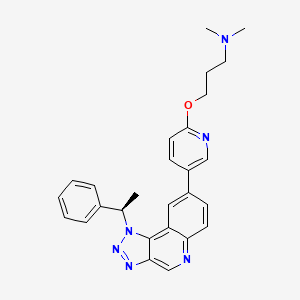
ATM Inhibitor-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
A011 is a potent and selective inhibitor of ataxia-telangiectasia mutated (ATM) kinase. It exhibits an IC50 of 1.0 nM and triggers apoptosis as well as G2/M phase cell cycle arrest when combined with CPT-11, displaying notable antitumor activity .
Preparation Methods
The preparation of A011 involves synthetic routes that include the use of various reagents and conditions. One method involves the synthesis of aminopyrimidine mesylate compound, which is then crystallized to obtain the desired form . The industrial production methods for A011 are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
A011 undergoes several types of chemical reactions, including:
Oxidation: A011 can be oxidized under specific conditions to form various oxidized products.
Reduction: Reduction reactions can be performed on A011 to yield reduced forms of the compound.
Substitution: A011 can undergo substitution reactions where certain functional groups are replaced with others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
A011 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ATM kinase.
Biology: Investigated for its role in inducing apoptosis and cell cycle arrest in cancer cells.
Medicine: Explored for its potential as an antitumor agent, particularly in combination with other chemotherapeutic agents like CPT-11.
Industry: Utilized in research and development for new cancer therapies
Mechanism of Action
A011 exerts its effects by selectively inhibiting the ATM kinase. This inhibition leads to the activation of apoptosis pathways and the arrest of the cell cycle at the G2/M phase. The molecular targets involved include the ATM kinase itself and downstream effectors that regulate cell survival and proliferation .
Comparison with Similar Compounds
A011 is unique in its high selectivity and potency as an ATM kinase inhibitor. Similar compounds include:
NU6027: A potent ATR/CDK inhibitor.
AZ31: An ATM inhibitor with high selectivity and oral activity.
Berzosertib (VE-822): Used in trials for various cancers.
ETP-46464: An effective and specific ATR inhibitor.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and specific applications.
Properties
Molecular Formula |
C27H28N6O |
|---|---|
Molecular Weight |
452.6 g/mol |
IUPAC Name |
N,N-dimethyl-3-[5-[1-[(1R)-1-phenylethyl]triazolo[4,5-c]quinolin-8-yl]pyridin-2-yl]oxypropan-1-amine |
InChI |
InChI=1S/C27H28N6O/c1-19(20-8-5-4-6-9-20)33-27-23-16-21(10-12-24(23)28-18-25(27)30-31-33)22-11-13-26(29-17-22)34-15-7-14-32(2)3/h4-6,8-13,16-19H,7,14-15H2,1-3H3/t19-/m1/s1 |
InChI Key |
KAHMZYOZNYFPKN-LJQANCHMSA-N |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CN=C(C=C5)OCCCN(C)C |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C4C=C(C=CC4=NC=C3N=N2)C5=CN=C(C=C5)OCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


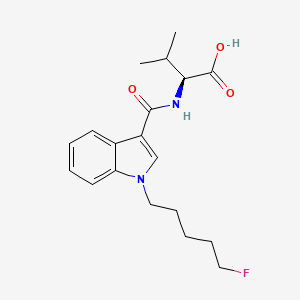
![3-[2-[[3-(2-carboxyethyl)-5-[(E)-[(3E)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855927.png)
![4-[1-[(2,4-Dichlorophenyl)methyl]indazol-3-yl]benzohydrazide](/img/structure/B10855931.png)

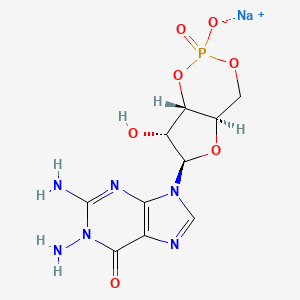
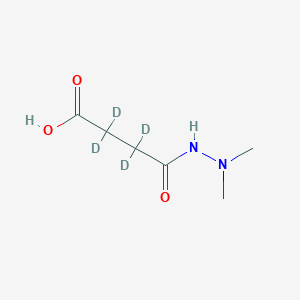
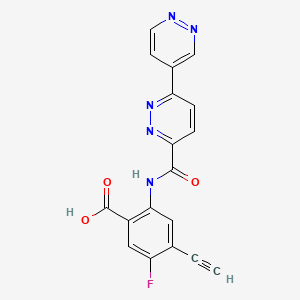
![5,7-dimethoxy-2-[4-(4-methylpiperazin-1-yl)phenyl]-3H-quinazolin-4-one](/img/structure/B10855972.png)

![3-[(2Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855977.png)

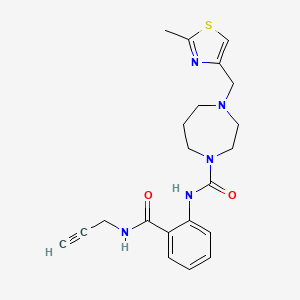
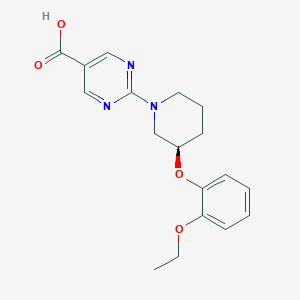
![1-[3-[Bis(2-hydroxydodecyl)amino]propyl-[4-[3-[bis(2-hydroxydodecyl)amino]propyl-(2-hydroxydodecyl)amino]butyl]amino]dodecan-2-ol](/img/structure/B10856022.png)
